REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:4][NH:3]1.C(N(CC)CC)C.[CH2:12]([O:14][P:15](Cl)([O:17][CH2:18][CH3:19])=[O:16])[CH3:13].ClCCl.CO.[NH4+].[OH-].C(Cl)(Cl)Cl.CO.[NH4+].[OH-].[O-][Mn](=O)(=O)=O.[K+]>O.ClCCl>[CH3:1][CH:2]1[CH2:4][N:3]1[P:15](=[O:16])([O:17][CH2:18][CH3:19])[O:14][CH2:12][CH3:13] |f:3.4.5.6,7.8.9.10,11.12|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CC1NC1
|
Name
|
|
Quantity
|
880 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
804 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)Cl
|
Name
|
dichloromethane MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO.[NH4+].[OH-]
|
Name
|
CHCl3 MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO.[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred for 18 hours, at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L 4-neck flask fitted with an overhead mechanical stirrer
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintain the internal temperature below 15° C
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
the biphasic mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The remaining yellow oil was clarified by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(C1)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 864.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:4][NH:3]1.C(N(CC)CC)C.[CH2:12]([O:14][P:15](Cl)([O:17][CH2:18][CH3:19])=[O:16])[CH3:13].ClCCl.CO.[NH4+].[OH-].C(Cl)(Cl)Cl.CO.[NH4+].[OH-].[O-][Mn](=O)(=O)=O.[K+]>O.ClCCl>[CH3:1][CH:2]1[CH2:4][N:3]1[P:15](=[O:16])([O:17][CH2:18][CH3:19])[O:14][CH2:12][CH3:13] |f:3.4.5.6,7.8.9.10,11.12|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CC1NC1
|
Name
|
|
Quantity
|
880 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
804 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)Cl
|
Name
|
dichloromethane MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO.[NH4+].[OH-]
|
Name
|
CHCl3 MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO.[NH4+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred for 18 hours, at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 L 4-neck flask fitted with an overhead mechanical stirrer
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
TEMPERATURE
|
Details
|
while maintain the internal temperature below 15° C
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
STIRRING
|
Details
|
the biphasic mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The remaining yellow oil was clarified by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(C1)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 864.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |